molecular formula C25H19Cl2N3O4 B12629128 C25H19Cl2N3O4

C25H19Cl2N3O4

Cat. No.: B12629128
M. Wt: 496.3 g/mol
InChI Key: PWCDMQPTMAULJG-UHFFFAOYSA-N
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Description

The compound with the molecular formula C25H19Cl2N3O4 Pigment Brown 1 . It is a synthetic organic compound used primarily as a pigment due to its stable color properties. The compound is characterized by its complex structure, which includes a naphthalenecarboxamide core with various substituents, including dichlorophenyl and dimethoxyphenyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pigment Brown 1 involves several steps, starting with the preparation of the naphthalenecarboxamide core. This core is then functionalized with dichlorophenyl and dimethoxyphenyl groups through azo coupling reactions. The reaction conditions typically involve the use of strong acids and bases to facilitate the coupling reactions and ensure the stability of the final product .

Industrial Production Methods

Industrial production of Pigment Brown 1 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization and filtration processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Pigment Brown 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and amines from reduction .

Scientific Research Applications

Pigment Brown 1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pigment Brown 1 primarily involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in paints and coatings, where it binds and provides color stability. The pathways involved include the stabilization of the pigment within the matrix of the material it is applied to .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pigment Brown 1 is unique due to its specific combination of dichlorophenyl and dimethoxyphenyl groups, which provide it with its distinct brown color and excellent stability. This makes it particularly valuable in applications where long-term color stability is essential .

Properties

Molecular Formula

C25H19Cl2N3O4

Molecular Weight

496.3 g/mol

IUPAC Name

2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-phenylacetyl)benzohydrazide

InChI

InChI=1S/C25H19Cl2N3O4/c26-17-11-12-19(20(27)14-17)24(33)28-30(23(32)13-16-7-3-1-4-8-16)21-15-22(31)29(25(21)34)18-9-5-2-6-10-18/h1-12,14,21H,13,15H2,(H,28,33)

InChI Key

PWCDMQPTMAULJG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(C(=O)CC3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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